molecular formula C19H18F3NO4S B2854980 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034527-81-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2854980
CAS No.: 2034527-81-4
M. Wt: 413.41
InChI Key: VSZLHSCIKSUUQR-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18F3NO4S and its molecular weight is 413.41. The purity is usually 95%.
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Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone (CAS Number: 2034527-81-4) is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of thiazepanes and incorporates various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3NO4SC_{19}H_{18}F_{3}NO_{4}S, with a molecular weight of 413.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC19H18F3NO4SC_{19}H_{18}F_{3}NO_{4}S
Molecular Weight413.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The presence of the dioxido group and the trifluoromethoxyphenyl moiety enhances its chemical reactivity and potential biological interactions.

Research indicates that compounds similar to this thiazepane derivative exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Many thiazepane derivatives act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, altering their function.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of thiazepane derivatives. For instance:

  • Case Study 1 : A related thiazepane compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL.

Anticancer Activity

Thiazepane derivatives have also been evaluated for their anticancer properties:

  • Case Study 2 : In vitro studies showed that a structurally similar compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to decrease cell viability significantly at concentrations above 5 µM.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

  • Case Study 3 : Research indicated that thiazepane derivatives could inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a possible application in treating inflammatory diseases.

Computational Predictions

Computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling have been utilized to predict the biological activity of this compound based on its chemical structure. These models suggest that modifications to the phenyl or dioxido groups could enhance or diminish biological efficacy.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c1-27-18-16(21)13(11-14(20)17(18)22)19(24)23-8-7-15(28(25,26)10-9-23)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZLHSCIKSUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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